Cas no 16562-80-4 (2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid)
2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL5284483
- EN300-1300687
- 2-amino-3-(cyclopent-3-en-1-yl)propanoicacid
- 16562-80-4
- 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid
- 3-Cyclopentene-1-propanoic acid, α-amino-
- 2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid
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- Inchi: 1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h1-2,6-7H,3-5,9H2,(H,10,11)
- InChI Key: NHDUNASATKNJPU-UHFFFAOYSA-N
- SMILES: OC(C(CC1CC=CC1)N)=O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.151±0.06 g/cm3(Predicted)
- Boiling Point: 292.3±23.0 °C(Predicted)
- pka: 2.29±0.10(Predicted)
2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
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2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
16562-80-4 | 0.25g |
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| Enamine | EN300-1300687-0.5g |
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16562-80-4 | 0.5g |
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| Enamine | EN300-1300687-1.0g |
2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
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| Enamine | EN300-1300687-2.5g |
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| Enamine | EN300-1300687-5.0g |
2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
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| Enamine | EN300-1300687-10.0g |
2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
16562-80-4 | 10g |
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| Enamine | EN300-1300687-50mg |
2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
16562-80-4 | 50mg |
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| Enamine | EN300-1300687-100mg |
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2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid
Introduction to 2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid (CAS No. 16562-80-4)
2-Amino-3-(cyclopent-3-en-1-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 16562-80-4, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a unique structural motif combining an amino group, a carboxylic acid moiety, and a cyclopentene ring, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of the cyclopentene ring introduces a degree of flexibility and complexity, making it a valuable scaffold for designing novel bioactive molecules.
The compound's structure is characterized by a propanoic acid backbone substituted with an amino group at the second carbon and a cyclopent-3-en-1-yl group at the third carbon. This arrangement creates a chiral center, which is crucial for biological activity. The cyclopentene moiety, in particular, is known for its ability to interact with biological targets in a manner distinct from simpler aliphatic or aromatic structures. This feature has made 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid a subject of interest in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.
In recent years, there has been growing interest in the synthesis and biological evaluation of heterocyclic compounds incorporating cyclopentene rings. These compounds are valued for their potential to exhibit improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic clearance. The cyclopent-3-en-1-yl substituent in 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid contributes to this profile by introducing a rigid yet adaptable framework that can be further modified to optimize binding affinity and selectivity.
One of the most compelling aspects of 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structure to develop derivatives with targeted biological activities. For instance, modifications to the amino group can yield amides or esters that enhance stability or bioavailability. Similarly, functionalization of the cyclopentene ring can introduce additional interaction points with biological targets, such as enzymes or receptors.
Recent studies have highlighted the potential of 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid in the context of inflammation and immune modulation. The compound has been shown to interact with various inflammatory pathways, suggesting its utility in developing treatments for chronic inflammatory diseases. Additionally, its structural features make it a promising candidate for designing small-molecule inhibitors targeting specific enzymes involved in immune responses. These findings underscore the importance of exploring structurally diverse compounds like 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid for therapeutic applications.
The synthesis of 2-amino-3-(cyclopent-3-en-1-yl)propanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopentene ring requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct this motif efficiently, enabling researchers to explore its full potential. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic transformations have been particularly useful in generating complex derivatives.
In addition to its pharmaceutical applications, 2-amino-3-(cyclopent-3-en-1-ylopropanoic acid) has found utility in materials science and industrial chemistry. Its unique structural features make it suitable for developing novel polymers or coatings with enhanced mechanical properties. Furthermore, its ability to participate in hydrogen bonding and other non-covalent interactions has been exploited in designing supramolecular assemblies with specific functions.
The future prospects for 2-amino--(cyclopenten--en--1--ylo)propanoic acid are promising, given its versatility and potential applications across multiple disciplines. Ongoing research aims to further elucidate its biological activities and optimize its synthetic routes for large-scale production. Collaborative efforts between academia and industry are likely to accelerate the discovery and development of new derivatives with improved therapeutic profiles.
In conclusion, 2-amino--(cy-clo-penten--en--1--ylo)-pro-pa-noic ac-id (CAS No. 16562--80--4) represents a fascinating compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features, combined with recent advancements in synthetic chemistry and drug discovery,position it as a valuable asset for researchers seeking innovative solutions to complex challenges.
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